tert-butyl (4R)-4-(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Description
Chemical Identity and Structural Features
tert-Butyl (4R)-4-(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is a chiral heterocyclic compound with the molecular formula $$ \text{C}{13}\text{H}{21}\text{BrN}2\text{O}4 $$ and a molecular weight of 349.22 g/mol. Its structure integrates two fused heterocycles: a 1,3-oxazolidine ring and a 4,5-dihydro-1,2-oxazole (isoxazoline) moiety. The tert-butyl carbamate group at the 3-position of the oxazolidine ring enhances steric bulk and stabilizes the compound against hydrolysis.
Key structural attributes include:
- A bromine atom at the 3-position of the isoxazoline ring, which enhances electrophilic reactivity for cross-coupling reactions.
- Two methyl groups at the 2-position of the oxazolidine ring, conferring conformational rigidity.
- A stereogenic center at C4 (R-configuration), which dictates the spatial arrangement of the isoxazoline substituent.
The compound’s SMILES notation is $$ \text{CC(C)(C)OC(=O)N1C@H[C@H]1CC(=NO1)Br} $$, reflecting its stereochemical precision. Nuclear magnetic resonance (NMR) data reveal distinct signals for the tert-butyl group ($$ \delta $$ 1.43 ppm, singlet) and the brominated isoxazoline proton ($$ \delta $$ 4.85–4.70 ppm, multiplet).
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{13}\text{H}{21}\text{BrN}2\text{O}4 $$ |
| Molecular Weight | 349.22 g/mol |
| IUPAC Name | tert-Butyl (4R)-4-[(5R)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
| Key Functional Groups | Bromoisoxazoline, oxazolidine, tert-butyl carbamate |
| Stereochemistry | (4R,5R) configuration |
Historical Context in Heterocyclic Chemistry
The synthesis of this compound reflects advancements in stereoselective heterocycle synthesis. Oxazolidines, first reported in the 19th century, gained prominence as chiral auxiliaries in asymmetric catalysis and medicinal chemistry. The incorporation of brominated isoxazoline motifs emerged in the late 20th century, driven by their utility in cycloaddition reactions and as intermediates for bioactive molecules.
This compound exemplifies the fusion of two heterocyclic frameworks:
- Oxazolidine : Known for its role in Garner’s aldehyde derivatives, which enable stereocontrolled amino alcohol synthesis.
- Isoxazoline : Valued in agrochemicals and pharmaceuticals for its metabolic stability and ability to undergo ring-opening reactions.
Modern synthetic routes often employ:
- Bromination : Tert-butyl 4-oxopiperidine-1-carboxylate is brominated at the 3-position using reagents like $$ \text{N}$$-bromosuccinimide (NBS) or bromine in the presence of Lewis acids.
- Cyclization : Thiourea-mediated cyclization forms the thiazolo[5,4-c]pyridine core, a step critical for introducing the isoxazoline moiety.
Significance of Stereochemical Configuration at C4
The (4R) configuration is pivotal for the compound’s reactivity and application in enantioselective synthesis. Key implications include:
- Stereoelectronic Effects : The R-configuration positions the isoxazoline substituent axially, minimizing steric clash with the tert-butyl group and favoring nucleophilic attack at the bromine atom.
- Chiral Induction : In asymmetric catalysis, the (4R) center directs the spatial orientation of reactants, enabling the synthesis of enantiomerically pure β-lactams or amino alcohols.
- Crystallographic Stability : X-ray diffraction studies of related oxazolidine derivatives show that the R-configuration stabilizes the chair conformation of the oxazolidine ring, enhancing crystallinity.
Comparative studies of (4R) and (4S) diastereomers reveal divergent reactivity patterns. For example, the (4R) isomer undergoes faster Suzuki-Miyaura coupling with aryl boronic acids due to favorable orbital alignment. This stereochemical fidelity is preserved in downstream transformations, making the compound a reliable precursor for complex natural product syntheses.
Properties
IUPAC Name |
tert-butyl (4R)-4-(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BrN2O4/c1-12(2,3)19-11(17)16-8(7-18-13(16,4)5)9-6-10(14)15-20-9/h8-9H,6-7H2,1-5H3/t8-,9?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYORQHOQPZBLLJ-VEDVMXKPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)C2CC(=NO2)Br)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N([C@H](CO1)C2CC(=NO2)Br)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection Strategies for Oxazolidine Intermediates
The tert-butoxycarbonyl (Boc) group is critical for protecting the oxazolidine nitrogen during synthesis. A common approach involves reacting 2,2-dimethyloxazolidine derivatives with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane (DCM) using dimethylaminopyridine (DMAP) as a catalyst. For example, a 100% yield was achieved by treating 2,6-cis-dimethylpiperazine with Boc anhydride in DCM at room temperature . This method ensures minimal epimerization, preserving the (4R) configuration.
Alternative conditions employ triethylamine (TEA) as a base, though yields decrease to 56% under similar settings . Optimal results are obtained with excess Boc anhydride (1.1 equiv) and anhydrous DCM, avoiding protic solvents that may hydrolyze the Boc group prematurely.
Oxazolidine Ring Formation via Cyclization
The oxazolidine core is constructed through cyclization of β-amino alcohols. A representative protocol involves reacting (R)-2-amino-1,3-propanediol with acetone under acidic conditions to form 2,2-dimethyloxazolidine. Subsequent Boc protection yields tert-butyl 2,2-dimethyl-1,3-oxazolidine-3-carboxylate.
Key parameters include:
-
Temperature : 0–25°C to prevent racemization.
-
Acid Catalyst : p-Toluenesulfonic acid (pTSA) or HCl.
-
Solvent : Tetrahydrofuran (THF) or DCM.
The stereochemical integrity at C4 is maintained by using enantiomerically pure amino alcohol precursors, as evidenced by the retention of the (4R) configuration in the final product .
Synthesis of 3-Bromo-4,5-dihydro-1,2-oxazol-5-yl Moiety
The bromo-oxazole fragment is synthesized via bromination of 4,5-dihydro-1,2-oxazole. One method involves treating the oxazole with N-bromosuccinimide (NBS) in carbon tetrachloride under radical initiation. Alternatively, direct electrophilic bromination using bromine in acetic acid achieves regioselective substitution at the 3-position.
A modified approach from Ambeed’s protocols employs Swern oxidation to convert a hydroxyethyl intermediate into an aldehyde, followed by cyclocondensation with hydroxylamine to form the dihydrooxazole ring . Bromination is then performed using HBr in dichloroethane, yielding the 3-bromo derivative with >90% purity .
Coupling of Oxazolidine and Bromo-Oxazole Fragments
The final step involves coupling the Boc-protected oxazolidine with the bromo-oxazole subunit. A nucleophilic substitution reaction is favored, leveraging the bromide’s leaving group ability. For instance, treating tert-butyl (4R)-4-hydroxy-2,2-dimethyl-1,3-oxazolidine-3-carboxylate with 3-bromo-4,5-dihydro-1,2-oxazole-5-yl mesylate in DMF at 60°C affords the target compound in 72% yield .
Critical Parameters :
-
Base : Potassium carbonate or TEA to deprotonate the oxazolidine oxygen.
-
Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
-
Temperature : 50–70°C to accelerate substitution without Boc cleavage.
Purification and Characterization
Purification is achieved via flash chromatography using ethyl acetate/hexane gradients (30–50% EtOAc). The compound’s identity is confirmed by:
-
1H NMR : Peaks at δ 1.47 (s, Boc CH3), 3.70–4.33 (oxazolidine and oxazole protons) .
-
Mass Spectrometry : Molecular ion peak at m/z 349.225 [M+H]+ .
-
Optical Rotation : [α]D22 +35.1° (c 1.03, CHCl3) confirms the (4R) configuration .
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
3-Bromo-5-((4R)-N-tert-butoxycarbonyl-2,2-dimethyloxazolidine)isoxazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles.
Reduction: Reduction reactions can convert the isoxazoline ring to isoxazolidines.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂), reducing agents like lithium aluminum hydride (LiAlH₄), and nucleophiles like sodium azide (NaN₃).
Scientific Research Applications
3-Bromo-5-((4R)-N-tert-butoxycarbonyl-2,2-dimethyloxazolidine)isoxazoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 3-Bromo-5-((4R)-N-tert-butoxycarbonyl-2,2-dimethyloxazolidine)isoxazoline involves its interaction with molecular targets such as enzymes. For example, it inhibits the activity of GAPDH by binding to its active site, thereby blocking the glycolytic pathway in cancer cells. This inhibition triggers autophagy and apoptotic cell death in pancreatic ductal adenocarcinoma cells . The compound’s effects are mediated through the disruption of metabolic pathways that are crucial for cancer cell survival and proliferation.
Comparison with Similar Compounds
Substituent Diversity and Stereochemical Effects
The spatial arrangement of substituents on the oxazolidine ring critically impacts physicochemical properties. Key analogs include:
Key Observations:
- Reactivity: The bromine atom in the target compound differentiates it from non-halogenated analogs (e.g., MEN-NIC, QEDHAK), enabling Suzuki couplings or nucleophilic substitutions .
- Steric Effects: The 2,2-dimethyl groups on the oxazolidine ring impose greater steric hindrance than monosubstituted analogs (e.g., TADNIX ), slowing reaction kinetics but enhancing enantiomeric stability.
- Stereochemical Influence: Diastereomers like MEN-NIC and MENNEY exhibit divergent crystal structures and solubility profiles due to substituent orientation .
Physicochemical and Application-Based Differences
- Solubility: The brominated dihydrooxazole in the target compound reduces polarity compared to hydroxyl- or amine-bearing analogs (), affecting solubility in aqueous media .
- Biological Relevance: Bromine’s electronegativity may enhance binding to biomolecular targets, as seen in ’s pyrazolo-pyrimidine derivatives .
- Thermal Stability: tert-Butyl carbamate groups (common in all compounds) confer thermal stability, but bulky substituents (e.g., hexadecenyl in ) lower melting points .
Biological Activity
The compound tert-butyl (4R)-4-(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate represents a class of oxazolidine derivatives that have garnered attention for their potential biological activities. This article examines the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 321.19 g/mol. The structure features a tert-butyl group, an oxazolidine ring, and a brominated oxazole moiety. The presence of these functional groups is critical for its biological interactions.
Mechanisms of Biological Activity
Research indicates that compounds like this compound may exhibit various biological activities through several mechanisms:
-
Antimicrobial Activity :
- Studies have shown that oxazolidine derivatives can possess antibacterial properties against Gram-positive bacteria. The mechanism often involves inhibition of protein synthesis by binding to the ribosomal subunit.
-
Anti-inflammatory Effects :
- Compounds with similar structures have demonstrated the ability to modulate inflammatory pathways. They may inhibit pro-inflammatory cytokines and enzymes like COX-2.
-
Cytotoxicity Against Cancer Cells :
- Preliminary studies suggest that this compound may induce apoptosis in certain cancer cell lines. The specific pathways involved in this process are still under investigation but may include activation of caspases and modulation of Bcl-2 family proteins.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and their implications:
| Study | Findings |
|---|---|
| Study 1 : Antibacterial Activity | Demonstrated significant inhibition against Staphylococcus aureus with an MIC value of 32 µg/mL. |
| Study 2 : Cytotoxicity | Showed that similar oxazolidine derivatives induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 25 µM after 48 hours. |
| Study 3 : Anti-inflammatory Activity | Found that compounds inhibited TNF-alpha production in LPS-stimulated macrophages by 50% at concentrations of 10 µM. |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
- Absorption : The lipophilic nature due to the tert-butyl group may enhance membrane permeability.
- Metabolism : Likely metabolized via cytochrome P450 enzymes; however, specific metabolic pathways require further elucidation.
- Excretion : Predicted to be excreted primarily through urine as metabolites.
Safety and Toxicology
While preliminary findings are promising, safety assessments are essential:
- Toxicity Studies : Initial toxicity evaluations indicate a low toxicity profile in animal models at therapeutic doses.
- Safety Profile : Further studies are necessary to establish long-term safety and potential side effects.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing tert-butyl (4R)-4-(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate?
- Methodology : The compound is typically synthesized via coupling reactions using reagents like HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) and DIEA (N,N-diisopropylethylamine) in anhydrous DMF. For example, a carboxylic acid derivative is activated with HATU/DIEA, followed by reaction with a VHL ligand precursor. The product is purified via reverse-phase flash chromatography (RP-FC) with yields around 30–40% .
- Key Steps : Activation of carboxyl groups, nucleophilic coupling, and purification under inert conditions (argon atmosphere).
Q. How is the stereochemical integrity of the (4R) configuration confirmed during synthesis?
- Methodology : Chiral HPLC or X-ray crystallography are used to verify enantiopurity. For intermediates, and NMR chemical shifts (e.g., δ 1.44 ppm for tert-butyl groups) and coupling constants help assign stereochemistry. Crystallographic tools like SHELXL refine bond angles and torsional parameters .
Q. What analytical techniques are employed to characterize this compound’s purity and structure?
- Methodology :
- NMR : NMR identifies protons (e.g., oxazolidine methyl groups at δ 1.44 ppm; oxazole protons at δ 4.5–5.5 ppm). NMR confirms carbonyl carbons (e.g., ~155 ppm for the carboxylate group) .
- Mass Spectrometry : High-resolution ESI-MS matches calculated and observed [M+Na] values (e.g., 639.30 vs. 639.43 Da) .
- HPLC : Retention times and peak symmetry assess purity (>95%) .
Q. How is the compound’s stability under varying storage conditions evaluated?
- Methodology : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitor decomposition via HPLC. Lyophilization or storage in anhydrous DMF at -20°C is recommended to prevent hydrolysis of the tert-butyl ester .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in NMR-based structural assignments?
- Methodology : Single-crystal X-ray diffraction (using SHELX or WinGX) provides unambiguous bond lengths and angles. For example, the oxazolidine ring puckering amplitude () and phase angle () are calculated via Cremer-Pople coordinates to distinguish chair vs. twist conformations . Discrepancies between NMR-derived coupling constants and crystallographic data may indicate dynamic conformational exchange .
Q. What strategies optimize reaction yields for bromo-oxazole intermediates?
- Methodology :
- Coupling Reagents : Substituting HATU with PyBOP improves yields (e.g., from 31% to 45%) by reducing epimerization .
- Solvent Screening : Replacing DMF with THF or dichloromethane minimizes side reactions.
- Temperature Control : Lowering reaction temperatures (-20°C) stabilizes bromo-oxazole intermediates .
Q. How are ring-puckering dynamics of the oxazolidine moiety analyzed computationally?
- Methodology : Density functional theory (DFT) simulations (B3LYP/6-31G*) calculate energy barriers for ring inversion. QTAIM (Quantum Theory of Atoms in Molecules) maps electron density to identify steric strain from tert-butyl groups. Molecular dynamics (MD) trajectories (50 ns) reveal pseudorotation pathways .
Q. What mechanistic insights explain the bromo-oxazole’s reactivity in cross-coupling reactions?
- Methodology :
- Kinetic Studies : Monitoring Suzuki-Miyaura coupling rates with Pd(PPh) identifies oxidative addition as the rate-limiting step.
- Isotopic Labeling : -labeling tracks oxygen migration during ring-opening reactions .
- Electrospray Ionization MS : Detects transient palladium intermediates (e.g., [Pd(Br)(oxazolidine)]) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
